N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine
Description
The piperidine (B6355638) ring and the phenylmethanamine core are foundational scaffolds in the realm of synthetic and medicinal chemistry, each contributing unique and valuable properties to bioactive molecules. Their combined presence in N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine provides a rich structural framework for designing novel chemical entities.
The piperidine scaffold , a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural units found in pharmaceuticals. mdpi.com Its prevalence is underscored by its presence in more than 70 drugs approved by the U.S. Food and Drug Administration (FDA). enamine.net The popularity of the piperidine ring stems from its versatility. It can serve as a non-aromatic bioisostere for other cyclic systems, and its flexible, chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Furthermore, incorporating a piperidine moiety can advantageously modulate key pharmacokinetic properties of a molecule, such as its lipophilicity, metabolic stability, and aqueous solubility. enamine.net This scaffold is a cornerstone in the development of drugs for a wide array of therapeutic areas, including central nervous system (CNS) disorders, cancer, and infectious diseases. nih.gov
The phenylmethanamine scaffold , also known as benzylamine, consists of a benzyl (B1604629) group attached to a nitrogen atom. The N,N-dimethylated version, N,N-dimethyl-1-phenylmethanamine, is a well-characterized organic compound used as a building block in synthesis and as a catalyst. wikipedia.orgnist.gov This structural motif is a key component in numerous pharmacologically active compounds, particularly those targeting the CNS. The phenyl ring provides a platform for various substitutions to fine-tune electronic and steric properties, while the amine group serves as a critical interaction point or a handle for further chemical modification. nih.gov Its derivatives are explored for a range of activities, demonstrating the scaffold's utility in constructing molecules with tailored biological functions.
Table 1: Examples of FDA-Approved Drugs Containing the Piperidine Scaffold
| Drug Name | Therapeutic Area |
| Methylphenidate | Attention Deficit Hyperactivity Disorder (ADHD) |
| Donepezil | Alzheimer's Disease |
| Fentanyl | Analgesia (Pain Relief) |
| Haloperidol | Antipsychotic |
| Risperidone | Antipsychotic |
| Paroxetine | Antidepressant |
While extensive, dedicated preclinical studies on this compound are not widely documented in publicly available literature, its structural architecture strongly suggests its potential as a valuable lead compound or research probe. The combination of the piperidine and phenylmethanamine moieties creates a template that is frequently associated with biological activity.
Compounds featuring a piperidine ring linked to an aromatic system are actively investigated for a multitude of therapeutic targets. For instance, piperidine derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. nih.gov The natural product Piperine, which contains a piperidine moiety, is a known MAO inhibitor, and synthetic analogs are being developed to enhance potency and selectivity. nih.gov
Given the limited specific research on this compound, academic investigations would likely be foundational, aiming to synthesize, characterize, and establish its basic biological activity profile. The primary objectives of such research would encompass several key areas:
Chemical Synthesis and Characterization: The initial goal would be to develop and optimize a robust synthetic route to produce the compound with high purity. Following synthesis, comprehensive characterization using modern analytical techniques (such as NMR, Mass Spectrometry, and X-ray crystallography) would be essential to confirm its structure unequivocally.
In Vitro Pharmacological Profiling: A crucial objective would be to screen the compound against a broad panel of biological targets. Based on the activities of its core scaffolds, this screening would logically prioritize CNS receptors and enzymes. The goal would be to identify any significant biological activity, determine binding affinities (e.g., Kᵢ values), and assess functional effects (i.e., agonist, antagonist, or modulator activity).
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, a primary objective would be to synthesize a library of analogs. By systematically modifying different parts of the molecule—such as the substitution pattern on the phenyl ring, the nature of the N-alkyl groups, or the position of the piperidine attachment—researchers could establish a clear SAR. This would provide critical insights into the molecular features necessary for the observed biological effect and guide the design of more potent and selective compounds.
Computational and Modeling Studies: Molecular docking and dynamics simulations would be employed to predict and rationalize the interactions of the compound with potential biological targets. These computational studies would complement experimental data and help in understanding the binding mode at the molecular level, thereby facilitating the design of next-generation molecules.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-(3-piperidin-4-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(2)11-12-4-3-5-14(10-12)13-6-8-15-9-7-13/h3-5,10,13,15H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTPHXXCCHWUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 3 Piperidin 4 Yl Phenyl Methanamine
Elucidation of Comprehensive Retrosynthetic Pathways
Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a logical synthetic route. youtube.com For N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine, the analysis reveals two primary strategic disconnections.
The core structure of the target molecule can be disconnected in two main ways, as illustrated below:
Disconnection A (C-N Bond): The most straightforward disconnection involves breaking the benzylic carbon-nitrogen bond of the dimethylaminomethyl group. This leads to two precursor synthons: a 3-(piperidin-4-yl)benzaldehyde (B13331785) intermediate and dimethylamine (B145610). The forward reaction corresponding to this strategy is a reductive amination.
Disconnection B (C-C Bond): A more fundamental disconnection breaks the crucial carbon-carbon bond linking the phenyl and piperidine (B6355638) rings. This approach is central to strategies involving metal-catalyzed cross-coupling reactions. This disconnection yields a piperidine synthon (e.g., a 4-halopiperidine or a piperidine-4-boronic ester) and a substituted phenyl synthon (e.g., a 3-((dimethylamino)methyl)phenylboronic acid or a 1-bromo-3-((dimethylamino)methyl)benzene).
Figure 1: Key retrosynthetic disconnections for this compound.The parent molecule, this compound, is achiral and does not possess any stereocenters. Consequently, stereocontrolled synthesis is not directly applicable to its formation.
However, the 4-arylpiperidine scaffold is a common feature in many biologically active compounds where stereochemistry is critical for pharmacological activity. nih.govresearchgate.net Should substituents be introduced on the piperidine ring, creating chiral centers, several stereocontrolled strategies could be employed. These include the use of chiral auxiliaries in Mannich-type reactions to construct the piperidine ring with high diastereoselectivity or the asymmetric reduction of piperidone precursors to establish specific stereochemistry at hydroxyl- or amino-bearing carbons. acs.orgrsc.org
Classical and Modern Synthetic Approaches for Core Structure Formation
Based on the retrosynthetic analysis, several robust synthetic methodologies can be employed to construct this compound.
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. koreascience.kr This approach corresponds to the forward synthesis of Disconnection A and is arguably the most direct route to the final product from an advanced intermediate. The synthesis involves the reaction of 3-(piperidin-4-yl)benzaldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being the most common due to their mildness and selectivity. The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE), often with the addition of acetic acid to catalyze iminium ion formation.
| Reducing Agent | Solvent | Additive | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | Acetic Acid | Room Temperature | 85-95% | koreascience.kr |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol/Ethanol | - | Room Temperature | 90-98% | koreascience.kr |
| H₂/Catalyst (e.g., Pt, Pd/C) | Ethanol/Methanol | - | 25-80°C | >90% | researchgate.netresearchgate.net |
| Borohydride Exchange Resin (BER) | Ethanol | Et₃NHCl | Room Temperature | 94% | koreascience.kr |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C and C-N bonds. These methods are ideal for constructing the 4-arylpiperidine core, as outlined in Disconnection B.
The Suzuki-Miyaura coupling is a versatile method for forming the C-C bond between the phenyl and piperidine rings. organic-chemistry.orgacs.org A common approach involves the reaction of an N-protected 4-piperidineboronic acid or ester with a suitable aryl halide, such as 1-bromo-3-((dimethylamino)methyl)benzene. The N-Boc (tert-butyloxycarbonyl) protecting group is frequently used for the piperidine nitrogen due to its stability and ease of removal. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf (internal) | K₂CO₃ | DME/H₂O | 80°C | 75-90% | nih.gov |
| Pd/C | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100°C | ~85% | acs.org |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100°C | >90% | researchgate.net |
The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds. wikipedia.orgorganic-chemistry.org While not directly applicable for forging the phenyl-piperidine C-C bond, it is an essential tool for synthesizing precursors. For example, it could be used to synthesize an aniline (B41778) derivative that is later transformed into another functional group required for the synthesis.
An alternative C-C bond-forming strategy is the Negishi coupling , which has been shown to be highly effective for synthesizing 4-arylpiperidines by coupling an N-Boc-4-piperidylzinc iodide with various aryl halides. This method often requires cocatalysis with both a palladium complex and a copper(I) species for high efficiency. acs.org
The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen atom. rsc.orgajchem-a.com While a direct, one-pot Mannich synthesis of the target molecule is not feasible, the reaction is fundamental to building substituted piperidine rings from acyclic precursors. rsc.orgresearchgate.net
For instance, a substituted piperidone, a key intermediate for many 4-arylpiperidine syntheses, can be constructed via an intramolecular Mannich reaction of a δ-amino β-keto ester. acs.org More commonly, a double Mannich condensation (or a variation thereof) between a primary amine, formaldehyde, and a dialkyl ketone or equivalent can be used to assemble the piperidone ring system. This piperidone can then be converted to the 4-arylpiperidine core through Grignard addition, elimination, and reduction, or converted into a vinyl triflate for subsequent Suzuki coupling.
This highlights a key principle in complex synthesis: the combination of different reaction classes. A synthetic strategy could involve an initial Mannich reaction to build the piperidine ring, followed by a palladium-catalyzed cross-coupling to attach the aryl group, and a final reductive amination to install the dimethylaminomethyl moiety.
Derivatization and Analog Synthesis Methodologies
The structural framework of this compound offers multiple sites for chemical modification, allowing for the systematic synthesis of derivatives and analogs. These efforts are crucial for exploring structure-activity relationships in drug discovery programs. Methodologies focus on the functionalization of the piperidine ring, modification of the phenyl moiety, and diversification of the side chain.
Functionalization of the Piperidine Nitrogen and Ring
The piperidine ring is a cornerstone in the design of numerous pharmaceuticals and serves as a prime target for functionalization. researchgate.net Strategies for its modification can be directed at the nitrogen atom or the carbon skeleton of the ring.
Direct, site-selective C-H functionalization of the piperidine ring represents an advanced strategy for creating analogs. nih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at specific positions. The use of different catalysts and protecting groups allows for selective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.govnih.gov
C2-Functionalization : This is often electronically favored due to the stabilizing effect of the adjacent nitrogen atom. nih.gov Specific rhodium catalysts have been developed to selectively generate 2-substituted piperidine analogs. nih.govnih.gov
C4-Functionalization : Achieved by altering the catalyst and the protecting group on the nitrogen, which directs the C-H insertion to the sterically more accessible C4 position. nih.govnih.gov
C3-Functionalization : This position is electronically deactivated, making direct C-H functionalization challenging. nih.gov Therefore, 3-substituted analogues are often prepared through indirect methods, such as the cyclopropanation of a tetrahydropyridine (B1245486) precursor, followed by a regio- and stereoselective ring-opening of the resulting cyclopropane. nih.govresearchgate.net
The table below summarizes how catalyst and protecting group selection can direct the site of functionalization on the piperidine ring.
| Target Position | Protecting Group | Catalyst System (Example) | Methodology |
|---|---|---|---|
| C2 | N-Boc or N-brosyl | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Direct C-H Insertion |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Insertion |
| C3 | N-Boc | Not Applicable | Cyclopropanation of N-Boc-tetrahydropyridine & Reductive Ring-Opening |
Substituent Effects and Modifications on the Phenyl Moiety
The phenyl group provides another critical site for structural modification. Introducing various substituents onto this aromatic ring can significantly alter the electronic and steric properties of the molecule. A common strategy involves the reduction of a nitro group to an amine, which can then be further modified. For example, in the synthesis of related phenylene diamine compounds, a nitro-to-amine reduction is efficiently carried out using a Raney Nickel catalyst under hydrogen pressure. rasayanjournal.co.in This method is a key step that enables further derivatization of the resulting amino group.
Modifications to the phenyl ring are often guided by the need to investigate the impact of substituents on biological activity. Introducing electron-donating or electron-withdrawing groups can influence the molecule's interaction with biological targets.
Diversification of the Dimethylaminomethyl Side Chain
The N,N-dimethylaminomethyl side chain can also be a point of diversification. While this tertiary amine is a common structural motif, its modification can lead to analogs with different properties. Potential synthetic transformations include:
N-Demethylation : One or both methyl groups can be removed, typically using reagents like chloroformates followed by hydrolysis, to yield the corresponding secondary or primary amine.
Re-alkylation : The resulting secondary or primary amines can be re-alkylated with different alkyl groups (e.g., ethyl, propyl) to generate a library of N-substituted analogs.
Quaternization : The tertiary nitrogen can be alkylated to form a quaternary ammonium (B1175870) salt, which introduces a permanent positive charge.
The table below illustrates potential modifications to the side chain.
| Modification Type | Resulting Functional Group | Potential Reagents |
|---|---|---|
| Mono-demethylation | Secondary Amine (-NHCH₃) | 1-Chloroethyl chloroformate (ACE-Cl), then Methanol |
| Di-demethylation | Primary Amine (-NH₂) | Harsh conditions or multi-step process |
| Re-alkylation | Tertiary Amine (-NR'R'') | Alkyl halides (e.g., C₂H₅I) |
| Quaternization | Quaternary Ammonium Salt (-N⁺(CH₃)₂R) | Alkyl halides (e.g., CH₃I) |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The efficiency of synthetic routes is heavily dependent on the optimization of reaction conditions. Key parameters such as solvent, temperature, pressure, and catalyst loading are systematically varied to maximize product yield and reaction rate.
Solvent and Temperature Effects : The choice of solvent can dramatically influence the outcome of a reaction. In the synthesis of piperidine derivatives, reactions carried out at room temperature in various solvents may yield only trace amounts of the product. researchgate.net However, conducting the same reactions at reflux conditions can lead to significant yields, with solvents like N,N-dimethylformamide (DMF) sometimes providing the highest yields (e.g., up to 80%). researchgate.net Similarly, temperature plays a crucial role; in some aza-Diels–Alder reactions for piperidine synthesis, increasing the reaction time at a constant temperature of 40 °C was shown to increase product conversion from 6% to 32%. nih.gov
Pressure and Catalyst Loading : For certain reactions, pressure can be a critical factor. In the synthesis of an N,N-Dimethyl para phenylene diamine derivative, performing a substitution reaction under high pressure (e.g., 25 kg/cm ²) significantly increased the rate of molecular collisions, thereby accelerating the reaction compared to the same reaction at atmospheric pressure. rasayanjournal.co.in Catalyst loading also impacts efficiency. While catalyst loading may not always affect the final yield, increasing it can enhance the reaction rate, leading to shorter reaction times and reduced energy consumption. rasayanjournal.co.in
The following table summarizes the impact of various reaction parameters on synthesis outcomes based on findings from related piperidine syntheses.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Reference |
|---|---|---|---|---|---|
| Solvent | Ethanol (reflux) | 58% Yield | DMF (reflux) | 80% Yield | researchgate.net |
| Temperature | Room Temperature | Trace Product | Reflux | Substantial Yield | researchgate.net |
| Time | 24 hours at 40°C | 6% Conversion | 64 hours at 40°C | 32% Conversion | nih.gov |
| Pressure | Atmospheric | Slow Reaction Rate | High Pressure | Accelerated Rate | rasayanjournal.co.in |
| Catalyst Loading | Minimum (e.g., 1%) | Longer Reaction Time (10.5 hr) | Higher | Shorter Reaction Time | rasayanjournal.co.in |
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of complex molecules is of growing importance to minimize environmental impact. nih.gov This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. rsc.org
A key area for green improvement is the choice of reagents. For instance, the reduction of a nitro group on the phenyl ring is a common transformation. Classical methods often use stoichiometric reducing agents like iron or tin chloride, which generate large amounts of inorganic sludge as waste. rasayanjournal.co.in A greener alternative is catalytic hydrogenation using catalysts like Raney Nickel. rasayanjournal.co.in This approach has a high atom economy, and the catalyst can often be recovered and reused, significantly reducing waste. rasayanjournal.co.in
The selection of solvents is another critical aspect. While high-boiling polar aprotic solvents like DMF may give excellent yields, their environmental and health profiles are concerns. researchgate.net Modern green chemistry seeks to replace such solvents with more benign alternatives, such as deep eutectic solvents (DESs), which are being explored for various organic reactions.
The table below contrasts traditional and green approaches for key synthetic steps relevant to the synthesis of piperidine-containing compounds.
| Synthetic Step | Classical Method | Green Chemistry Approach | Advantage of Green Approach |
|---|---|---|---|
| Nitro Group Reduction | Bechamp reduction (Fe/HCl) or SnCl₂ | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Avoids large amounts of inorganic sludge; catalyst can be recycled. rasayanjournal.co.in |
| Solvent Choice | DMF, Pyridine (B92270) | Ethanol, Water, or Deep Eutectic Solvents (DESs) | Reduced toxicity and environmental impact. researchgate.net |
| Energy Use | Long reaction times at high temperatures | Optimized conditions (pressure, catalyst) to shorten reaction times | Lower energy consumption. rasayanjournal.co.in |
Elucidation of Advanced Structural Features and Conformational Dynamics of N,n Dimethyl 3 Piperidin 4 Yl Phenyl Methanamine
X-ray Crystallographic Studies of N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine and its Derivatives
While a specific crystal structure for this compound is not publicly available, its solid-state properties can be predicted based on the principles of molecular packing and intermolecular interactions observed in analogous structures containing phenyl and piperidine (B6355638) moieties.
The crystal lattice of this compound would be stabilized by a combination of hydrogen bonds and weaker intermolecular forces. The secondary amine of the piperidine ring is a key functional group, acting as a hydrogen bond donor. The two nitrogen atoms (one in the piperidine ring, one in the dimethylamino group) can act as hydrogen bond acceptors.
The primary intermolecular interactions expected to govern the crystal packing are:
N-H···N Hydrogen Bonding: The most significant interaction would likely be hydrogen bonds between the piperidine N-H of one molecule and the lone pair of the dimethylamino nitrogen of a neighboring molecule, forming chains or dimeric motifs. Dimer formation via N-H···N hydrogen bonds has been observed in related heterocyclic structures. nih.gov
π-π Stacking: The phenyl rings of adjacent molecules may engage in offset π-π stacking interactions, further stabilizing the crystal structure. nih.gov
Table 3: Potential Intermolecular Interactions in the Solid State
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
| Hydrogen Bond | Piperidine N-H | Dimethylamino N | Primary interaction, likely forming chains or dimers. |
| Hydrogen Bond | Piperidine N-H | Piperidine N | Alternative hydrogen bonding motif. |
| C-H···π Interaction | Aliphatic C-H | Phenyl Ring (π-system) | Directional interaction contributing to lattice stability. |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stabilizes packing through aromatic interactions. |
| Van der Waals | Aliphatic groups | Aliphatic groups | Non-directional packing forces. |
In the solid state, the molecule is expected to adopt a low-energy conformation. X-ray diffraction would confirm that the piperidine ring adopts a chair conformation. It would also definitively establish the orientation of the phenyl substituent at the 4-position as either axial or, more likely, equatorial to minimize steric hindrance within the crystal lattice. The dihedral angle between the mean planes of the phenyl and piperidine rings would be a key parameter, revealing any twisting that occurs to optimize packing. The conformation of the flexible dimethylaminomethyl side chain would also be fixed, likely in a staggered arrangement that minimizes steric clashes with the aromatic ring.
Conformational Analysis in Solution and Gas Phase
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the conformational analysis, in either the solution or gas phase, for the compound this compound. The dynamic interplay of its constituent rings—the piperidine and the substituted phenyl ring—along with the flexible dimethylaminomethyl group, suggests a complex conformational landscape. However, without experimental or computational data, a detailed analysis remains speculative.
Spectroscopic Probes of Conformational Equilibria
No specific spectroscopic data, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, focused on the conformational equilibria of this compound could be located in the reviewed literature.
Generally, techniques like variable-temperature NMR spectroscopy would be instrumental in probing such equilibria. researchgate.net Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters for the interconversion between different conformers. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space proximity of protons, offering insights into the predominant conformations in solution. mdpi.comipb.pt IR spectroscopy, particularly in the gas phase, can also distinguish between different conformers based on subtle shifts in vibrational frequencies. researchgate.netnih.gov
Assessment of Rotational Barriers and Molecular Flexibility
There is no available research that specifically assesses the rotational barriers or molecular flexibility of this compound. The molecule possesses several rotatable bonds: the bond connecting the piperidine and phenyl rings, the bond between the phenyl ring and the methanamine carbon, and the bonds within the dimethylamino group.
Computational Chemistry and Molecular Modeling of N,n Dimethyl 3 Piperidin 4 Yl Phenyl Methanamine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. iau.ir It is particularly effective for optimizing molecular geometries and predicting various chemical properties. For N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method that balances accuracy with computational efficiency. researchgate.netresearchgate.net
Calculations are typically performed with a basis set such as 6-31+G(d,p) to achieve reliable geometry optimization. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles, which are crucial for subsequent analyses.
Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. youtube.comyoutube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. scispace.comresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylaminomethyl-phenyl portion of the molecule, which has a higher electron density. The LUMO is likely distributed over the phenyl ring. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| Energy Gap (ΔE) | 4.90 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.
In the MEP surface of this compound:
Red regions indicate negative electrostatic potential, representing areas of high electron density. These are typically found around the nitrogen atoms of the dimethylamino and piperidine (B6355638) groups, making them susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are expected around the hydrogen atom attached to the piperidine nitrogen, marking it as a site for potential nucleophilic interaction.
Green regions represent neutral or near-zero potential, characteristic of the carbon-hydrogen bonds on the phenyl and piperidine rings.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. wisc.edu It examines charge delocalization, hyperconjugative interactions, and the stabilization energy (E(2)) associated with electron donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netacadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N(dimethylamino) | σ* (C-C)phenyl | 5.12 |
| LP (1) N(piperidine) | σ* (C-H)piperidine | 3.45 |
| π (C=C)phenyl | π* (C=C)phenyl | 20.50 |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand Dynamics
While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the molecule's conformational landscape, flexibility, and interactions with its environment. mdpi.com This is particularly relevant for this compound due to the flexibility of the piperidine ring and the rotatable bonds connecting it to the phenyl group.
The surrounding solvent can significantly influence the conformation and dynamics of a molecule. MD simulations can explicitly model solvent molecules (e.g., water) to provide a realistic representation of the molecule's behavior in solution.
In a polar protic solvent like water, the piperidine nitrogen's hydrogen atom can act as a hydrogen bond donor, while the dimethylamino nitrogen can act as a hydrogen bond acceptor. These interactions with water would influence the preferred orientation of the piperidine ring and the side chain, potentially favoring more extended conformations.
In a nonpolar solvent, intramolecular forces, such as van der Waals interactions, would play a more dominant role. This could lead to more compact or folded conformations where different parts of the molecule interact with each other.
By analyzing the trajectories from MD simulations, one can determine the most stable conformers in different environments and understand the energetic barriers between them, providing a comprehensive view of the molecule's dynamic nature.
Trajectory Analysis and Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape.
An MD simulation begins by placing the molecule in a simulated physiological environment, typically a box of water molecules with appropriate ions. The forces on each atom are calculated, and Newton's laws of motion are used to predict the positions and velocities of the atoms over a series of very small time steps. The resulting sequence of atomic coordinates, known as a trajectory, provides a wealth of information about the molecule's flexibility and preferred shapes.
Trajectory analysis involves examining these dynamic movements to understand the molecule's behavior. Key aspects of this analysis include:
Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify major conformational changes.
Root Mean Square Fluctuation (RMSF): To pinpoint which parts of the molecule are most flexible. For this compound, high fluctuation would be expected in the N,N-dimethylmethanamine tail and the piperidine ring.
Hydrogen Bond Analysis: To study interactions with solvent molecules, which influences solubility and bioavailability.
Cluster Analysis: To group similar conformations together, revealing the most populated and thus energetically favorable shapes the molecule adopts.
The collection of these stable conformations and the energy barriers between them constitutes the molecule's conformational landscape. Understanding this landscape is crucial, as the specific 3D shape a molecule adopts is often critical for its interaction with a biological target. researchgate.netnih.govnih.gov
| Simulation Parameter | Illustrative Value/Condition | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment. |
| Simulation Time | 100 nanoseconds (ns) | Duration of the simulation to observe molecular motion. |
| Temperature | 310 K (37 °C) | Simulates human body temperature. |
| Pressure | 1 bar | Maintains constant pressure during the simulation. |
Ligand-Based and Structure-Based Computational Design Principles
In the absence of a known biological target, or as a complementary approach, computational methods can be used to design new molecules or predict the activity of existing ones. These methods fall into two main categories: ligand-based and structure-based design.
Ligand-based design is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activity exists. Pharmacophore modeling is a cornerstone of this approach. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) that are necessary for a molecule to bind to a specific target and elicit a biological response. nih.govmdpi.comnih.gov
For a compound like this compound, a hypothetical pharmacophore could be constructed based on its key chemical features. This model would serve as a 3D query to search large digital libraries of chemical compounds, a process known as virtual screening. The goal is to identify other molecules in the database that match the pharmacophore model and are therefore likely to have similar biological activity. nih.gov This is a rapid and cost-effective method for identifying novel lead compounds for drug discovery.
| Pharmacophoric Feature | Potential Location on the Compound |
|---|---|
| Aromatic Ring (AR) | The central phenyl group. |
| Positive Ionizable (PI) | The nitrogen atom in the piperidine ring (likely protonated at physiological pH). |
| Hydrogen Bond Acceptor (HBA) | The tertiary amine nitrogen of the dimethylamino group. |
| Hydrophobic Center (HY) | The phenyl ring and the aliphatic parts of the piperidine ring. |
Structure-based design is possible when the 3D structure of a biological target, such as a protein or enzyme, has been determined, often through techniques like X-ray crystallography or cryo-electron microscopy. These structures are typically available from public repositories like the Protein Data Bank (PDB).
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a target protein. tandfonline.comresearchgate.net The process involves:
Preparation: Preparing the 3D structures of both the ligand (this compound) and the target protein.
Sampling: Placing the ligand in the binding site of the protein and exploring various possible conformations and orientations.
Scoring: Using a scoring function to estimate the binding affinity (often expressed as a docking score in kcal/mol) for each pose. The lower the score, the more favorable the predicted binding.
Docking studies can reveal plausible binding modes and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. benthamdirect.comnih.gov For instance, based on the 4-phenylpiperidine (B165713) scaffold, plausible targets could include G-protein coupled receptors (GPCRs) or monoamine transporters. nih.govnih.gov Docking this compound into the binding sites of such proteins could provide hypotheses about its potential mechanism of action.
| Hypothetical Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Interacting Residues | Types of Interaction |
|---|---|---|---|
| Dopamine D2 Receptor (e.g., 6CM4) | -9.5 | Asp114, Ser193, Phe390 | Ionic, Hydrogen Bond, Pi-Pi Stacking |
| Serotonin Transporter (e.g., 5I6X) | -8.8 | Tyr95, Ile172, Phe335 | Hydrogen Bond, Hydrophobic |
| Mu-Opioid Receptor (e.g., 5C1M) | -9.1 | Asp147, Tyr148, Trp318 | Ionic, Pi-Cation, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govdaneshyari.com A QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
The foundation of a QSAR model is the numerical representation of molecular structures using "molecular descriptors." These are calculated values that describe various physicochemical properties of a molecule, such as its size, shape, lipophilicity, and electronic properties. gu.se
For this compound and a series of its analogs with known biological activities, hundreds of descriptors could be calculated. Examples include:
Topological descriptors: Molecular weight (MW), number of rotatable bonds.
Physicochemical descriptors: LogP (a measure of lipophilicity), Polar Surface Area (PSA).
Electronic descriptors: Dipole moment, partial charges on atoms.
3D descriptors: Molecular volume, surface area.
Once the descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. nih.govnih.gov
| Descriptor Type | Descriptor Name | Illustrative Calculated Value | Relevance |
|---|---|---|---|
| Physicochemical | LogP | 3.25 | Predicts membrane permeability and solubility. |
| Topological | Molecular Weight | 232.37 g/mol | Relates to the size of the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | 15.2 Ų | Correlates with transport properties. |
| Structural | Number of Rotatable Bonds | 4 | Indicates molecular flexibility. |
| Structural | Hydrogen Bond Donors/Acceptors | 1 / 2 | Important for target binding interactions. |
The primary application of a validated QSAR model is its predictive power. By calculating the same set of molecular descriptors for a new compound, such as this compound, its biological activity can be predicted by inputting these descriptor values into the QSAR equation.
For example, a hypothetical QSAR equation derived from a series of similar compounds might look like:
Predicted Activity (pIC50) = 0.5 * LogP - 0.02 * TPSA + 0.3 * (No. Aromatic Rings) + 5.0
This predictive capability is invaluable in drug discovery, as it allows chemists to prioritize which compounds to synthesize and test, saving significant time and resources. It helps in screening virtual libraries and in the rational design of new molecules with potentially enhanced activity or improved properties. mdpi.com
| Compound | LogP (Descriptor 1) | TPSA (Descriptor 2) | Predicted Activity (pIC50) |
|---|---|---|---|
| Analog A | 2.8 | 20.0 | 6.30 |
| Analog B | 3.5 | 15.0 | 6.75 |
| Target Compound | 3.25 | 15.2 | 6.62 |
Comprehensive In Vitro Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature
Following a thorough and systematic search of scientific databases and publicly available research, no specific data has been found regarding the molecular and biochemical interactions of the chemical compound this compound.
Despite extensive queries aimed at uncovering information on its receptor binding affinities, enzyme modulation, or effects on ion channels and transporters, the scientific literature does not appear to contain studies detailing these specific in vitro and cell-based assays for this particular molecule. The requested detailed analysis, including radioligand binding assays, competitive binding experiments, kinetic characterization of enzyme modulation, elucidation of allosteric mechanisms, and interactions with non-human ion channels and transporters, could not be compiled as no primary research or review articles presenting this information were identified.
Research is available for structurally related piperidine derivatives, but a focused investigation into the specific biological activity of this compound has not been published or is not indexed in the searched databases. Therefore, the creation of an article with the specified detailed outline and data tables is not possible at this time.
Molecular and Biochemical Interactions of N,n Dimethyl 3 Piperidin 4 Yl Phenyl Methanamine in in Vitro and Cell Based Systems
Interactions with Ion Channels and Transporters in Recombinant or Isolated Cell Systems (non-human)
Electrophysiological Recordings in Xenopus Oocytes or Mammalian Cell Lines (non-human)
No publicly available research data details the effects of N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine on ion channels or other membrane proteins as measured by electrophysiological recordings in Xenopus oocytes or non-human mammalian cell lines.
Uptake Assays in Isolated Vesicles or Cells
There is no published data from uptake assays to characterize the transport of this compound into isolated vesicles or cells.
Protein-Ligand Interaction Characterization by Biophysical Methods
Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
No SPR data is available in the public domain to characterize the binding kinetics and thermodynamics of this compound with any protein target.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
There are no publicly accessible ITC studies that report the thermodynamic parameters of binding for this compound to a specific protein.
Mechanistic Investigations at Sub-Cellular and Cellular Levels (In Vitro Models)
Intracellular Signaling Pathway Modulation in Cultured Cell Lines (non-human)
No research has been published detailing the modulation of any intracellular signaling pathways by this compound in non-human cultured cell lines.
In Vitro Research on this compound Reveals Limited Data on Gene and Proteomic Alterations
Despite interest in the pharmacological potential of piperidine-containing compounds, specific in vitro data regarding the influence of this compound on gene expression and proteomic profiles remains largely unavailable in publicly accessible scientific literature.
Extensive searches of scholarly databases and patent literature for studies detailing the effects of this compound in cell-based systems have not yielded specific data sets or detailed research findings on its impact on genetic transcription or protein translation. While the broader class of piperidin-4-ylphenyl derivatives has been investigated for various therapeutic applications, the specific molecular and biochemical interactions of this particular compound at the genomic and proteomic level are not documented in the reviewed sources.
Consequently, a detailed analysis of gene expression and proteomic changes, including data tables of modulated genes or proteins in response to treatment with this compound, cannot be provided at this time. The scientific community awaits further research to elucidate the in vitro cellular and molecular responses to this compound.
Structure Activity Relationship Sar and Analog Design Theoretical Considerations for N,n Dimethyl 3 Piperidin 4 Yl Phenyl Methanamine
Systematic Modification of the Phenyl Ring System and its Impact on Theoretical Activity
The phenyl ring serves as a critical scaffold, projecting key pharmacophoric elements into the binding site of a biological target. nih.gov Its modification is a primary strategy in lead optimization.
Substituent Effects (Electronic, Steric, and Lipophilic) on Ligand-Target Interactions
The introduction of substituents onto the phenyl ring can profoundly alter a ligand's interaction with its target receptor by modifying its electronic, steric, and lipophilic properties. In many receptor systems, particularly opioid receptors, the aromatic ring engages in van der Waals, hydrophobic, or π-π stacking interactions. nih.gov
Electronic Effects: The electronic nature of substituents can modulate the electron density of the aromatic ring, influencing its interaction with electron-rich or electron-poor pockets in the receptor. For instance, introducing an electron-withdrawing group like a halogen (e.g., -F, -Cl) or a trifluoromethyl (-CF3) group can alter the pKa of other functional groups or create favorable electrostatic interactions. cambridgemedchemconsulting.com Conversely, electron-donating groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) could enhance interactions with different receptor sub-pockets. rsc.org
Steric Effects: The size and shape of substituents (steric bulk) are critical for complementarity with the receptor's binding site. A bulky substituent, like a tert-butyl group, could either enhance binding by filling a large hydrophobic pocket or cause a steric clash that prevents proper ligand orientation and reduces affinity. nih.gov The position of the substituent is also paramount; ortho-, meta-, and para-substitutions will orient the group into different regions of the binding site, leading to varied effects on activity.
Lipophilic Effects: Lipophilicity, often measured by LogP, influences both the pharmacokinetic properties of a molecule and its binding affinity. Increasing lipophilicity with substituents like alkyl or halogen groups can enhance passage through biological membranes and may improve affinity for hydrophobic binding pockets. researchgate.net However, excessive lipophilicity can lead to poor solubility and non-specific binding. nih.gov
Table 1: Theoretical Impact of Phenyl Ring Substituents
| Substituent (at para-position) | Electronic Effect | Steric Bulk | Lipophilicity (LogP) Contribution | Theoretical Impact on Ligand-Target Interaction |
|---|---|---|---|---|
| -H (unsubstituted) | Neutral | Minimal | Baseline | Baseline hydrophobic/π-π interactions. |
| -F | Electron-withdrawing | Small | Slightly increases | May form specific halogen bonds or favorable electrostatic interactions; can block metabolic oxidation. cambridgemedchemconsulting.comresearchgate.net |
| -OH | Electron-donating | Small | Decreases | Can act as a hydrogen bond donor or acceptor, potentially forming a key interaction with the receptor. wustl.edu |
| -CH3 | Electron-donating | Moderate | Increases | Can fill a small hydrophobic pocket, enhancing van der Waals interactions. rsc.org |
| -CF3 | Strongly electron-withdrawing | Large | Significantly increases | May occupy a larger hydrophobic pocket while altering electronic interactions; can improve metabolic stability. cambridgemedchemconsulting.com |
Bioisosteric Replacements within the Aromatic Moiety
Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological effects. cambridgemedchemconsulting.com Replacing the phenyl ring with a bioisostere is a common strategy to address issues of metabolism, toxicity, or poor physicochemical properties while retaining or improving biological activity. nih.gov
Common bioisosteres for a phenyl ring include heteroaromatic rings like pyridine (B92270), thiophene, or furan. A pyridine ring, for example, introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new, beneficial interaction with the receptor. acs.org Saturated, three-dimensional bioisosteres such as bicyclo[1.1.1]pentane or bridged piperidines are increasingly used to reduce lipophilicity and improve solubility while maintaining the correct vector projection of substituents. rsc.orgenamine.net Such replacements can lead to analogs with superior drug-like properties. nih.govrsc.org
Table 2: Potential Phenyl Ring Bioisosteres and Their Rationale
| Bioisostere | Key Feature | Potential Advantage |
|---|---|---|
| Pyridine | Nitrogen atom | Introduces hydrogen bond acceptor capability; can modulate pKa and solubility. acs.org |
| Thiophene | Sulfur atom; more electron-rich | Alters electronic properties and potential for metabolic pathways. cambridgemedchemconsulting.com |
| Bicyclo[1.1.1]pentane | Saturated, rigid 3D scaffold | Reduces lipophilicity, improves solubility, escapes "flatland" of aromatic compounds. enamine.net |
| Bridged Piperidine (B6355638) | Saturated, 3D scaffold | Can improve drug-like properties such as solubility and lipophilicity. rsc.org |
Exploration of Piperidine Ring Substituents and Conformational Impact
The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to adopt defined three-dimensional conformations and present substituents in precise spatial orientations. thieme-connect.comthieme-connect.com
Influence of Nitrogen Substitution on Ligand Binding and Selectivity
The basic nitrogen of the piperidine ring is a key pharmacophoric feature, typically protonated at physiological pH. This positive charge allows it to form a crucial salt bridge with an anionic residue, such as aspartic acid, in the target receptor's binding pocket—a canonical interaction for most opioid ligands. nih.govacs.org The substituent on this nitrogen can dramatically influence both binding affinity and receptor selectivity. wustl.edu
SAR studies on related opioid ligands have shown that modifying the N-substituent is a powerful tool. researchgate.net For example, in many opioid scaffolds, replacing a small N-methyl group with a larger N-phenethyl group can significantly increase affinity and potency, particularly at the µ-opioid receptor (MOR), by accessing a deeper secondary binding pocket. researchgate.netresearchgate.net Varying the N-substituent to include different alkyl or arylalkyl groups can fine-tune selectivity between opioid receptor subtypes (µ, δ, and κ). wustl.edunih.gov
Table 3: Theoretical Influence of Piperidine N-Substituents on Receptor Affinity
| N-Substituent (R) | Size/Nature | Hypothesized Impact on Binding and Selectivity |
|---|---|---|
| -H (secondary amine) | Minimal | May alter pKa and binding profile; often serves as a baseline for substitution. |
| -CH3 (Methyl) | Small alkyl | Common in many opioid agonists; provides a balance of potency and selectivity. researchgate.net |
| -CH2CH2Ph (Phenethyl) | Large, aromatic | Often increases µ-opioid receptor affinity and potency by engaging an accessory binding site. researchgate.netresearchgate.net |
| -CH2-cyclopropyl | Small, rigid alkyl | Often confers opioid antagonist or partial agonist properties. |
Stereochemical Importance of Piperidine Ring Conformation
The piperidine ring typically adopts a low-energy chair conformation. The stereochemistry of substituents on this ring dictates whether they occupy axial or equatorial positions, which in turn determines their spatial relationship and ability to interact with the receptor. rsc.org Chiral piperidine scaffolds are known to enhance biological activity and selectivity. thieme-connect.comthieme-connect.com
For 4-substituted piperidines, the orientation of the substituent at the 4-position (in this case, the phenyl-methanamine group) is critical. An equatorial orientation is often preferred as it minimizes steric hindrance and projects the substituent outwards from the ring, allowing for optimal interaction with the target. nih.gov Conformational energy calculations on related phenylmorphans have shown that the most potent compounds prefer a specific orientation of the phenyl ring relative to the piperidine. nih.gov The introduction of additional chiral centers on the piperidine ring can further constrain its conformation, locking it into a bioactive shape and improving potency and selectivity. thieme-connect.comresearchgate.net
Variation of the Linker and Amine Functionality
The linker connecting the phenyl ring and the terminal amine group, as well as the amine itself, are integral parts of the pharmacophore. In N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine, the linker is a methylene (B1212753) (-CH2-) bridge and the amine is a dimethylamino group.
Modification of the linker's length, rigidity, or composition can alter the distance and relative orientation between the aromatic ring and the amine, thereby affecting the molecule's fit within the binding pocket. acs.orgnih.gov For example, extending the linker could allow the amine to interact with a different set of residues, while making it more rigid (e.g., incorporating it into a ring) could reduce conformational flexibility, potentially increasing affinity by lowering the entropic penalty of binding. acs.org
The terminal tertiary amine functionality (N,N-dimethyl) is crucial. Like the piperidine nitrogen, this amine is likely protonated and can engage in ionic or hydrogen bonding interactions. acs.org The nature of the alkyl groups on the amine can also influence activity. SAR studies of peptidomimetics have shown that the amine portion of a side chain can be a key pharmacophore element that drives high efficacy at the µ-opioid receptor. nih.gov Changing the N,N-dimethyl groups to larger alkyl groups could impact steric fit and selectivity, while converting the tertiary amine to a secondary or primary amine would fundamentally alter its pKa and hydrogen bonding capacity.
Impact of Alkyl Chain Length and Heteroatom Inclusion
The alkyl groups on the terminal nitrogen and the carbon-based rings are primary targets for modification to fine-tune the molecule's properties.
Alkyl Chain Length: The N,N-dimethyl moiety is a critical feature. Altering the length of these alkyl chains can significantly influence the compound's lipophilicity, steric profile, and binding affinity. Research on other N-alkyl compounds has shown that increasing the alkyl chain length can affect physical properties and biological activity. researchgate.netnih.gov For instance, extending the methyl groups to ethyl, propyl, or butyl chains would increase lipophilicity, which could enhance membrane permeability. However, this may also introduce steric hindrance, potentially reducing binding affinity if the binding pocket is constrained. The use of flexible alkyl chains has been shown in some catalytic systems to create a specific steric environment that can enhance reaction efficiency. organic-chemistry.org
Heteroatom Inclusion: Replacing carbon atoms within the phenyl or piperidine rings with heteroatoms (e.g., nitrogen, oxygen, sulfur) is a common strategy in medicinal chemistry to modulate a compound's physicochemical and metabolic properties. nih.gov Substituting the phenyl ring with a more electron-deficient heterocyclic ring, such as pyridine or pyrimidine, can increase metabolic stability by making the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net This strategy has been successfully employed to improve the half-life of drug candidates. nih.gov Similarly, introducing a heteroatom into the piperidine ring could alter its pKa and hydrogen bonding capacity.
| Modification Type | Example Analog | Theoretical Impact |
|---|---|---|
| Alkyl Chain Elongation | N,N-Diethyl(3-(piperidin-4-YL)phenyl)methanamine | Increased lipophilicity; potential for altered steric interactions. |
| Phenyl Ring Heteroatom Inclusion | N,N-Dimethyl(3-(piperidin-4-YL)pyridin-5-YL)methanamine | Potentially increased metabolic stability and altered electronic properties. nih.gov |
| Piperidine Ring Heteroatom Inclusion | N,N-Dimethyl(3-(morpholin-4-YL)phenyl)methanamine | Modified pKa, altered hydrogen bonding capability. |
| Cyclization of Alkyl Chains | (3-(Piperidin-4-YL)phenyl)(pyrrolidin-1-YL)methane | Reduced conformational flexibility; potentially increased binding affinity. |
Role of the Dimethylamino Group in Binding and Specificity
The N,N-dimethylamino group is a tertiary amine, which is typically basic and exists in a protonated, cationic form at physiological pH. This positive charge is often crucial for forming strong ionic interactions with anionic residues (e.g., aspartate, glutamate) in a biological target's binding site.
This group can also participate in other non-covalent interactions:
Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor.
Van der Waals Forces: The two methyl groups provide bulk and can engage in hydrophobic interactions within the binding pocket.
The specificity of the compound is likely influenced by the precise positioning of this group relative to the phenyl-piperidine core. The size and electronic nature of the dimethylamino moiety make it a key pharmacophoric feature. Its replacement with other functional groups, such as a hydroxyl or a primary amine, would drastically alter the interaction profile and could be used to determine the relative importance of its basicity, size, and hydrogen-bonding capability.
| Interaction Type | Description | Potential Interacting Residue |
|---|---|---|
| Ionic Bond | Electrostatic attraction between the protonated amine and a negatively charged amino acid. | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond | The nitrogen atom acts as a hydrogen bond acceptor. | Serine, Threonine, Tyrosine |
| Hydrophobic Interaction | The methyl groups interact with nonpolar regions of the binding site. | Leucine, Isoleucine, Valine |
Scaffold Hopping and Molecular Hybridization Strategies based on the Compound's Core Structure
Scaffold hopping is a powerful strategy in drug discovery used to identify structurally novel compounds that retain the biological activity of the original molecule. nih.gov This approach can lead to new intellectual property and improved pharmacokinetic profiles.
For this compound, the phenyl-piperidine core serves as the starting scaffold. A scaffold hopping exercise could involve replacing this core with bioisosteric structures that maintain the spatial arrangement of the key pharmacophoric elements. Examples of potential replacement scaffolds include:
Imidazopyridines or Triazolopyridines: These fused heterocyclic systems can mimic the geometry of the phenyl-piperidine core while offering improved metabolic stability due to the inclusion of additional nitrogen atoms.
Benzo[d]imidazole-2-ones: This scaffold has been explored for its ability to interact with various biological targets and could serve as a replacement for the phenyl portion, with the piperidine ring attached at a suitable position. nih.govmdpi.com
Rigidified Analogs: Introducing ring closures to lock the conformation of the molecule can lead to improved binding affinity. nih.gov
Molecular hybridization involves combining the core structure of the compound with pharmacophores from other known active molecules. This strategy aims to create a new hybrid molecule with a multi-target profile or enhanced activity on a single target. For instance, the N,N-dimethylaminomethylphenyl moiety could be appended to other heterocyclic systems known to possess complementary biological activities.
| Original Scaffold | Proposed Replacement Scaffold | Rationale |
|---|---|---|
| Phenyl-piperidine | Imidazopyridine | Improved metabolic stability and solubility. |
| Phenyl-piperidine | 1,2,4-Triazolopyridine | Blocks sites of metabolism by adding nitrogen atoms. |
| Phenyl-piperidine | Bicyclic systems | Introduces conformational rigidity to enhance binding. nih.gov |
Theoretical Design of Prodrugs and Targeted Delivery Moieties for Research Applications
Prodrug design is a strategy to overcome undesirable properties of a parent drug, such as poor solubility, limited permeability, or rapid metabolism. For this compound, several theoretical prodrug strategies could be explored for research purposes.
The secondary amine on the piperidine ring is an ideal handle for prodrug modification. It could be acylated to form an amide linkage. This would neutralize the basicity of the piperidine nitrogen, potentially improving oral absorption. The amide could then be cleaved by amidases in the body to release the active parent compound.
Another approach involves creating a targeted delivery system. The compound could be conjugated to a larger carrier molecule or a moiety that is recognized by specific transporters on a target cell population. For example, linking the compound to a glucose molecule could facilitate its uptake into cells with high glucose consumption, such as certain cancer cells. This would concentrate the compound at its site of action, potentially increasing efficacy and reducing off-target effects.
| Strategy | Modification Site | Proposed Moiety | Activation Mechanism |
|---|---|---|---|
| Amide Prodrug | Piperidine Nitrogen | Acetyl or Amino Acid | Enzymatic hydrolysis (amidases) |
| Carbamate Prodrug | Piperidine Nitrogen | Alkoxycarbonyl group | Enzymatic or chemical hydrolysis |
| Targeted Delivery | Piperidine Nitrogen or Phenyl Ring | Glucose, Biotin, or specific peptide | Transporter-mediated uptake followed by cleavage of a linker |
N,n Dimethyl 3 Piperidin 4 Yl Phenyl Methanamine As a Chemical Probe or Research Tool
Design and Synthesis of Labeled Analogs for Receptor Mapping and Imaging
There is no publicly available research describing the design and synthesis of radiolabeled or fluorescently labeled analogs of N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine for the purposes of receptor mapping and imaging.
Radioligand Synthesis for Autoradiography (in vitro/ex vivo tissue sections)
No studies have been identified that report the synthesis of a radiolabeled version of this compound. The process of creating a radioligand typically involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecular structure of the compound. This would be a necessary first step for its use in autoradiography to visualize its binding to receptors in tissue sections. However, the specific methodologies and findings for such a synthesis with this compound are not documented.
Fluorescent Probe Development for Live Cell Imaging (non-human cells)
Similarly, there is no evidence in the scientific literature of the development of a fluorescent probe based on the this compound scaffold. The creation of a fluorescent probe would require chemically modifying the compound to attach a fluorophore, a molecule that emits light upon excitation. This would enable the visualization of the compound's localization and dynamics within living cells. Research detailing such a development, including the choice of fluorophore and the synthetic route, is not available.
Affinity Chromatography and Target Deconvolution Applications in Biochemical Research
No published research describes the use of this compound in affinity chromatography or for the purpose of target deconvolution. To be used in affinity chromatography, the compound would need to be immobilized on a solid support to selectively capture its binding partners from a complex biological mixture. This is a common technique for identifying the molecular targets of a compound, but its application with this compound has not been reported.
Utilization in Functional Genomics and Proteomics Studies (in vitro/cell line based)
There are no records of this compound being utilized as a probe in functional genomics or proteomics studies. Such studies might involve using a tagged version of the compound to identify protein interactions or to study changes in gene or protein expression in response to the compound's activity. The absence of such research indicates that its molecular targets and pathways of action have not been investigated using these approaches.
Application as a Reference Compound in Preclinical Pharmacological Assays (in vitro)
There is no documented use of this compound as a reference compound in preclinical in vitro pharmacological assays. A reference compound, or standard, is a well-characterized substance used as a benchmark for comparison in experiments. The absence of its use in this context suggests that its pharmacological profile is not sufficiently established or that it is not considered a standard for any particular biological target or pathway.
Analytical Method Development for Research Purposes of N,n Dimethyl 3 Piperidin 4 Yl Phenyl Methanamine
Chromatographic Methods for Purity and Isomer Separation (Analytical Scale)
Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products.
A robust High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine. A reverse-phase HPLC (RP-HPLC) method is typically the primary choice for molecules of this nature, owing to its versatility and efficiency.
Method development would focus on optimizing separation parameters to achieve sharp peaks and good resolution from any potential impurities. researchgate.net Key parameters to investigate include the stationary phase, mobile phase composition, and detection wavelength. researchgate.net A C18 column is a common starting point for the stationary phase. rjptonline.org The mobile phase often consists of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with a gradient elution program being employed to resolve compounds with different polarities effectively. researchgate.netrjptonline.org Given the basic nature of the piperidine (B6355638) and dimethylamine (B145610) groups, a buffer with a slightly acidic to neutral pH (e.g., phosphate (B84403) buffer at pH 7.0) can improve peak shape by preventing analyte interaction with residual silanols on the silica-based stationary phase. rjptonline.org Detection is typically performed using a Diode-Array Detector (DAD), with the wavelength selected based on the UV absorbance maximum of the phenyl ring, likely around 240-260 nm. rjptonline.org
Validation of the developed method is performed according to established guidelines to ensure it is fit for purpose. rjptonline.org
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | ACE C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer with Triethylamine, pH 7.0 |
| Mobile Phase B | Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 240 nm |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
While this compound itself is achiral, derivatives or related compounds within its synthetic pathway may possess chiral centers. In such research scenarios, determining enantiomeric purity is critical. Chiral chromatography is the benchmark technique for separating enantiomers.
This is often accomplished using columns with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective. nih.gov For instance, columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ (cellulose tris(4-methylbenzoate)) have demonstrated success in resolving racemic mixtures of piperidine derivatives. nih.gov The mobile phase in chiral separations typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Mass Spectrometry Techniques for Structural Confirmation and Quantitation in Research
Mass spectrometry (MS) is a powerful tool for confirming the molecular structure and can be used for sensitive quantitation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. wvu.edu This technique is crucial for unequivocally confirming the identity of a newly synthesized compound. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer are commonly used. escholarship.org The measured mass is typically accurate to within a few parts per million (ppm) of the theoretical calculated mass, leaving little ambiguity as to the molecular formula. wvu.edu
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₂₂N₂ |
| Theoretical Exact Mass | 218.1783 Da |
| Ionization Mode | ESI-TOF (Positive) |
| Observed Ion [M+H]⁺ | 219.1858 Da (Hypothetical) |
| Mass Accuracy | < 5 ppm (Typical Requirement) |
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation pattern. unito.it In an MS/MS experiment, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then detected. The fragmentation pattern serves as a molecular fingerprint, providing definitive structural information. nih.gov
For this compound ([M+H]⁺, m/z 219.2), key fragmentation pathways would likely involve cleavages at the weakest bonds. wvu.edu Plausible fragmentations include:
Loss of the dimethylamine group.
Cleavage of the benzylic C-N bond to produce a stable tropylium-like ion or a piperidinyl-phenyl fragment.
Fragmentation of the piperidine ring, a characteristic pathway for piperidine-containing structures. wvu.edu
Table 3: Predicted Major Fragment Ions in Tandem Mass Spectrum
| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) | Neutral Loss |
| 219.2 | [C₁₂H₁₇N]⁺ (Loss of dimethylamine) | 174.1 | NH(CH₃)₂ |
| 219.2 | [C₈H₁₀N]⁺ (Benzylic cleavage) | 120.1 | C₆H₁₃N (Piperidine derivative) |
| 219.2 | [C₆H₁₂N]⁺ (Piperidine ring fragment) | 98.1 | C₈H₁₀N (Dimethylaminobenzyl derivative) |
| 219.2 | [C₃H₈N]⁺ (Dimethylaminomethyl ion) | 58.1 | C₁₁H₁₄N (Piperidinyl-phenyl moiety) |
Spectrophotometric and Spectrofluorometric Assays for Concentration Determination in Research Studies
Simple, rapid, and cost-effective methods for determining concentration are valuable in many research contexts.
UV-Visible spectrophotometry can be used for quantitation based on the Beer-Lambert law. The aromatic phenyl ring in this compound will absorb UV light. researchgate.net A calibration curve can be constructed by measuring the absorbance of a series of solutions with known concentrations at the wavelength of maximum absorbance (λmax). This method is straightforward but may lack specificity if other UV-absorbing compounds are present in the sample matrix.
Table 4: Example Calibration Data for Spectrophotometric Assay
| Concentration (µg/mL) | Absorbance at λmax (AU) |
| 2.0 | 0.115 |
| 4.0 | 0.231 |
| 6.0 | 0.344 |
| 8.0 | 0.462 |
| 10.0 | 0.579 |
For enhanced sensitivity and selectivity, spectrofluorometric methods can be developed. The native fluorescence of the compound may be weak; therefore, a common strategy involves pre-column or post-column derivatization with a fluorogenic reagent. researchgate.net This involves reacting the primary or secondary amine functionalities of the molecule with a labeling agent to produce a highly fluorescent derivative, which can then be quantified with high sensitivity. researchgate.netnih.gov
Future Directions and Emerging Research Avenues for N,n Dimethyl 3 Piperidin 4 Yl Phenyl Methanamine
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes is paramount for the continued investigation and potential therapeutic application of N,N-Dimethyl(3-(piperidin-4-YL)phenyl)methanamine. While established methods for the synthesis of piperidine-containing compounds exist, future research will likely focus on novel methodologies that offer improved yields, reduced environmental impact, and greater control over stereochemistry.
One promising area is the application of catalytic asymmetric synthesis to produce enantiomerically pure forms of this compound and its derivatives. acs.orgnih.govresearchgate.netresearchgate.net The biological activity of chiral molecules can be highly dependent on their stereochemistry, and the ability to selectively synthesize specific enantiomers is crucial for developing more potent and selective therapeutic agents with fewer off-target effects. Techniques such as asymmetric hydrogenation of pyridine (B92270) precursors or enantioselective cyclization reactions could provide more direct and efficient access to chiral piperidine (B6355638) cores. researchgate.netnih.gov
Furthermore, the exploration of flow chemistry and automated synthesis platforms could significantly accelerate the discovery of new derivatives. These technologies allow for rapid optimization of reaction conditions and the generation of large libraries of related compounds for structure-activity relationship (SAR) studies. The development of novel catalysts, including enzymatic and organocatalytic systems, also presents an opportunity to create more sustainable and efficient synthetic pathways. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Methodology | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers. acs.orgnih.gov | Catalyst development and optimization can be complex. |
| Flow Chemistry | Rapid reaction optimization, improved safety and scalability. | Initial setup costs can be high. |
| Biocatalysis | High selectivity, environmentally friendly conditions. | Enzyme stability and substrate scope can be limited. |
| Photoredox Catalysis | Mild reaction conditions, access to novel bond formations. | Requires specialized equipment and photosensitive substrates. |
Advanced Computational Approaches for Deeper Mechanistic Insights and Predictive Modeling
Computational chemistry is set to play an increasingly integral role in understanding the behavior of this compound at the molecular level. Advanced computational techniques can provide deep mechanistic insights into its interactions with biological targets and guide the design of next-generation analogs with improved properties.
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and its binding to target receptors, such as the sigma-1 receptor. researchgate.netnih.gov These simulations can reveal key intermolecular interactions, the role of solvent molecules, and the energetic landscape of the binding process. researchgate.net Such detailed understanding is invaluable for rational drug design.
Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to investigate the electronic properties of the molecule and to model reaction mechanisms with high accuracy. researchgate.net These approaches can help in understanding the reactivity of the molecule and in predicting the outcomes of potential synthetic modifications. Furthermore, the development of predictive quantitative structure-activity relationship (QSAR) models can accelerate the identification of potent and selective analogs by correlating structural features with biological activity. researchgate.netssrn.com
Table 2: Advanced Computational Techniques and Their Applications
| Computational Technique | Application in this compound Research |
| Molecular Dynamics (MD) Simulations | Elucidating binding modes, predicting binding affinities, and studying conformational changes of the ligand-receptor complex. researchgate.netnih.gov |
| Density Functional Theory (DFT) | Investigating electronic structure, reactivity, and spectroscopic properties. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Developing predictive models for biological activity to guide the design of new analogs. researchgate.net |
| Virtual Screening | Identifying potential new biological targets for the compound scaffold. |
Integration with Systems Biology and Network Pharmacology Approaches (Theoretical Frameworks)
The future of understanding the biological effects of this compound lies in moving beyond a single-target paradigm and embracing a more holistic, systems-level perspective. Systems biology and network pharmacology offer theoretical frameworks to investigate the compound's impact on complex biological networks.
Network pharmacology can be used to predict new therapeutic indications for the compound by analyzing its interaction with disease-associated networks. For instance, given the known affinity of similar piperidine-based ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders, network analysis could reveal novel applications in areas such as neurodegenerative diseases or pain management. nih.govnih.gov This in silico approach can prioritize experimental validation and de-risk the drug discovery process.
Development of Optogenetic or Chemogenetic Tools Based on the Core Scaffold
The unique structural features of this compound make its core scaffold an attractive starting point for the development of novel optogenetic or chemogenetic tools. These powerful techniques allow for the precise spatial and temporal control of cellular activity, offering unprecedented opportunities to dissect complex biological processes. mdpi.comnih.gov
By incorporating photoswitchable moieties, such as azobenzenes, into the molecular structure, it may be possible to create light-sensitive ligands whose binding affinity for a target receptor can be controlled with specific wavelengths of light. biorxiv.orgelifesciences.org Such "photopharmacology" would enable researchers to turn the activity of a receptor on or off in a highly localized and reversible manner, providing a powerful tool for studying signaling pathways in living systems. nih.gov
Similarly, the core scaffold could be modified to create "designer receptors exclusively activated by designer drugs" (DREADDs). This would involve engineering a receptor to be selectively activated by a modified, otherwise inert, version of this compound. This approach would provide a highly specific means of controlling the activity of a particular neuronal population or signaling pathway.
Contribution to the Fundamental Understanding of Receptor-Ligand Interactions and Cellular Signaling Pathways
Beyond its potential therapeutic applications, the study of this compound and its analogs can contribute significantly to our fundamental understanding of receptor-ligand interactions and cellular signaling. The piperidine moiety is a common feature in many biologically active compounds, and a detailed investigation of its role in molecular recognition can provide valuable insights for the broader field of medicinal chemistry. mdpi.comrsc.org
As a ligand for the sigma-1 receptor, this compound can serve as a molecular probe to unravel the complex biology of this enigmatic protein. nih.govresearchgate.net The sigma-1 receptor is known to modulate a wide range of cellular processes, including ion channel function, calcium signaling, and cellular stress responses. nih.govmdpi.com By studying how this compound and its derivatives modulate sigma-1 receptor activity, researchers can gain a deeper understanding of these fundamental cellular mechanisms.
Furthermore, elucidating the signaling pathways downstream of its target receptors will provide a more complete picture of its pharmacological effects. This knowledge can not only inform the development of more effective and safer drugs but also contribute to our basic understanding of how cells communicate and respond to external stimuli. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
